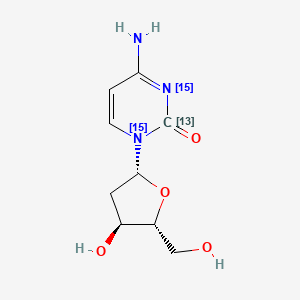
2'-Deoxy Cytidine-13C, 15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy Cytidine-13C, 15N: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy Cytidine-13C, 15N involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled cytosine and deoxyribose derivatives, which are then coupled under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of 2’-Deoxy Cytidine-13C, 15N typically involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy Cytidine-13C, 15N can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which are useful in studying DNA repair, replication, and other cellular processes .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy Cytidine-13C, 15N has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Deoxy Cytidine-13C, 15N involves its incorporation into DNA during replication. The labeled nucleoside is phosphorylated by cellular kinases to form the corresponding triphosphate, which is then incorporated into the DNA strand by DNA polymerases. This incorporation allows researchers to track and analyze DNA synthesis and repair processes with high precision .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxycytidine-13C9, 15N3: Another isotopically labeled nucleoside with multiple labeled atoms.
2’-Deoxycytidine-13C, 15N2: A variant with different labeling positions.
Emtricitabine: A nucleoside analog used in antiviral therapies.
Uniqueness: 2’-Deoxy Cytidine-13C, 15N is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleoside metabolism and DNA synthesis. Its stable isotope labels allow for precise quantification and analysis in various experimental setups, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C9H13N3O4 |
|---|---|
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i9+1,11+1,12+1 |
InChI-Schlüssel |
CKTSBUTUHBMZGZ-GCLFAYPXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


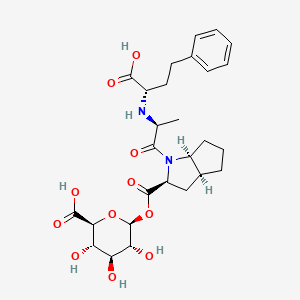


![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
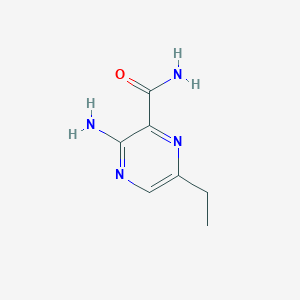

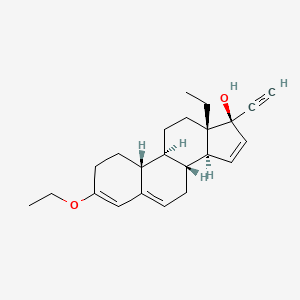
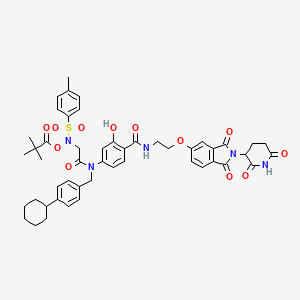
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
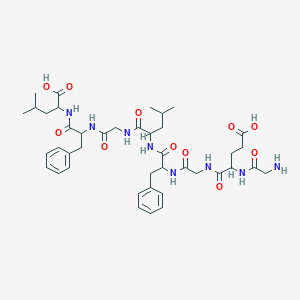

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
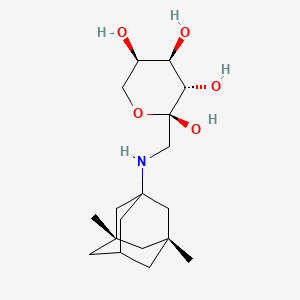
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
